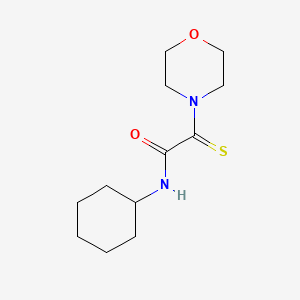
N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide, also known as CTX, is a chemical compound that has drawn attention in the scientific community due to its potential therapeutic applications. CTX belongs to the class of thioxoamides and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide is not fully understood. However, it is believed to exert its anti-inflammatory, anti-cancer, and anti-oxidant effects through the inhibition of various signaling pathways such as nuclear factor-κB and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide in lab experiments is its broad range of therapeutic applications. N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potentially useful compound for the treatment of various diseases. However, one of the limitations of using N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide. One potential direction is to investigate the use of N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide in humans to determine its safety and efficacy. Additionally, the development of more efficient synthesis methods for N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide could lead to its wider use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide, or N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide, is a chemical compound that has shown promise in the scientific community due to its potential therapeutic applications. N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide possesses anti-inflammatory, anti-cancer, and anti-oxidant properties and has been studied for its effects on various diseases. Future research on N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide could lead to its wider use in scientific research and potential therapeutic applications.
Synthesemethoden
N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide can be synthesized through a series of chemical reactions that involve the use of cyclohexylamine, morpholine, and thioacetic acid. The reaction mixture is refluxed in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been found to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-morpholin-4-yl-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c15-11(13-10-4-2-1-3-5-10)12(17)14-6-8-16-9-7-14/h10H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSNBZHYYZEIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794734 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

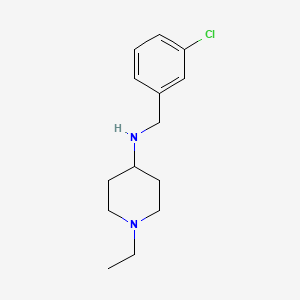
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B5198596.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5198600.png)
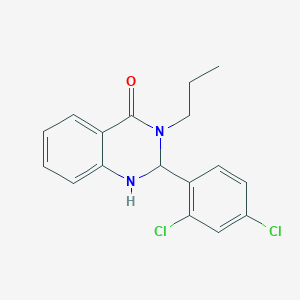
![ethyl 4-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5198626.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5198629.png)
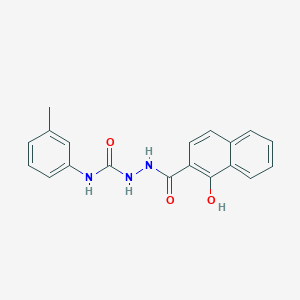
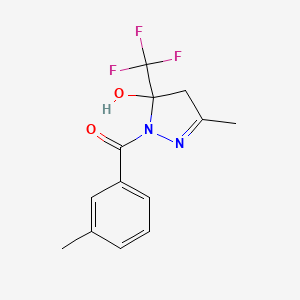
![ethyl 4-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5198643.png)
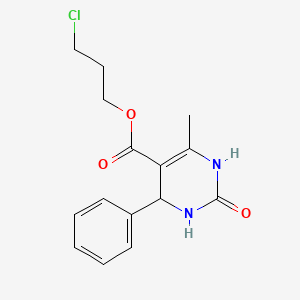

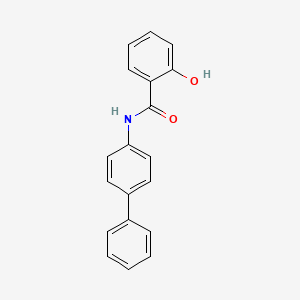
![1-(2-chloro-4-fluorobenzyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5198674.png)
![5-[3-nitro-4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198680.png)